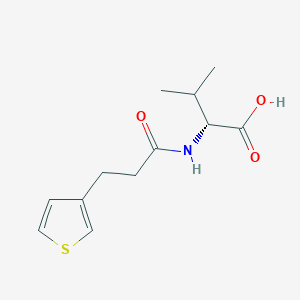![molecular formula C17H20N2O4 B6623460 4-[[[2-(3,5-Diethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]benzoic acid](/img/structure/B6623460.png)
4-[[[2-(3,5-Diethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[[[2-(3,5-Diethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]benzoic acid is a synthetic organic compound featuring a benzoic acid core linked to an oxazole ring via an acetamide bridge
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-[[[2-(3,5-Diethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]benzoic acid typically involves multiple steps:
Formation of the Oxazole Ring: The oxazole ring can be synthesized through the cyclodehydration of β-hydroxy amides using reagents such as diethylaminosulfur trifluoride (DAST) or Deoxo-Fluor®.
Acetylation: The oxazole derivative is then acetylated using acetic anhydride in the presence of a base like pyridine.
Amidation: The acetylated oxazole is reacted with 4-aminomethylbenzoic acid under conditions that promote amide bond formation, such as using coupling agents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for the cyclodehydration step to ensure consistent reaction conditions and scalability .
化学反応の分析
Types of Reactions
Reduction: The compound can be reduced at the amide bond to form the corresponding amine and carboxylic acid.
Substitution: Electrophilic aromatic substitution can occur on the benzoic acid ring, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: MnO₂, bromotrichloromethane, DBU (1,8-diazabicyclo[5.4.0]undec-7-ene).
Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).
Substitution: Nitration using nitric acid and sulfuric acid, halogenation using bromine or chlorine.
Major Products
Oxidation: Formation of oxazoles.
Reduction: Formation of amines and carboxylic acids.
Substitution: Various substituted benzoic acid derivatives.
科学的研究の応用
Chemistry
In chemistry, 4-[[[2-(3,5-Diethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]benzoic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel materials.
Biology
In biological research, this compound can be used to study enzyme interactions and protein binding due to its amide and carboxylic acid functionalities, which are common in biological systems.
Medicine
Medically, derivatives of this compound may exhibit pharmacological activities such as anti-inflammatory or antimicrobial properties, making it a candidate for drug development.
Industry
In industry, this compound could be used in the development of new polymers or as a precursor for the synthesis of specialty chemicals.
作用機序
The mechanism of action of 4-[[[2-(3,5-Diethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]benzoic acid would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity through binding interactions. The oxazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its biological activity.
類似化合物との比較
Similar Compounds
4-[[[2-(3,5-Dimethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]benzoic acid: Similar structure but with methyl groups instead of ethyl groups on the oxazole ring.
4-[[[2-(3,5-Diethyl-1,2-thiazol-4-yl)acetyl]amino]methyl]benzoic acid: Thiazole ring instead of oxazole.
4-[[[2-(3,5-Diethyl-1,2-imidazol-4-yl)acetyl]amino]methyl]benzoic acid: Imidazole ring instead of oxazole.
Uniqueness
The presence of the diethyl-substituted oxazole ring in 4-[[[2-(3,5-Diethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]benzoic acid imparts unique steric and electronic properties, which can influence its reactivity and interactions with biological targets. This makes it distinct from its methyl-substituted or thiazole/imidazole analogs.
特性
IUPAC Name |
4-[[[2-(3,5-diethyl-1,2-oxazol-4-yl)acetyl]amino]methyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-3-14-13(15(4-2)23-19-14)9-16(20)18-10-11-5-7-12(8-6-11)17(21)22/h5-8H,3-4,9-10H2,1-2H3,(H,18,20)(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVPZWRJZIPLIAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NO1)CC)CC(=O)NCC2=CC=C(C=C2)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-[(2-chloro-5-fluorophenyl)methyl]-2-methyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]propan-2-amine](/img/structure/B6623381.png)
![2-cyclopropylsulfonyl-2-methyl-1-[(3R)-3-pyridin-4-yloxypyrrolidin-1-yl]propan-1-one](/img/structure/B6623393.png)
![N-[4-(3-fluorophenyl)pyridin-3-yl]-2-(1-methylindol-3-yl)acetamide](/img/structure/B6623405.png)
![N-[[3-methylsulfonyl-5-(trifluoromethyl)phenyl]methyl]propanamide](/img/structure/B6623414.png)
![Ethyl 4-fluoro-2-methyl-5-[(3-methyl-1,2-oxazole-5-carbonyl)amino]benzoate](/img/structure/B6623421.png)

![Methyl 2-[4-[(2-methylquinolin-6-yl)methylamino]oxan-4-yl]acetate](/img/structure/B6623423.png)
![2-[(2-Fluoro-6-iodobenzoyl)amino]acetic acid](/img/structure/B6623433.png)
![4-[[(E)-3-cyclopropylbut-2-enoyl]amino]butanoic acid](/img/structure/B6623442.png)
![N-(2,6-dimethylphenyl)-2-[4-(5-fluoropentyl)piperazin-1-yl]acetamide](/img/structure/B6623445.png)
![(2R)-2-[[2-(3-iodophenyl)acetyl]amino]propanoic acid](/img/structure/B6623463.png)
![(2R)-2-[[2-(4-chloro-3,5-dimethylpyrazol-1-yl)acetyl]amino]-3-phenylpropanoic acid](/img/structure/B6623469.png)

![2-[[4-(5-Fluoropentyl)piperazin-1-yl]methyl]quinazolin-4-amine](/img/structure/B6623482.png)
